molecular formula C17H17N3O2S2 B2478666 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 309268-43-7

2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2478666
CAS No.: 309268-43-7
M. Wt: 359.46
InChI Key: VFJZPUKXXPGRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole is a compound that belongs to the class of benzothiazoles and piperazines. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring fused with a piperazine ring, which is further substituted with a benzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanol
  • 2-[4-(4-Amino-benzenesulfonyl)-piperazin-1-yl]-ethanol
  • 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole

Uniqueness

2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both benzothiazole and piperazine rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c21-24(22,14-6-2-1-3-7-14)20-12-10-19(11-13-20)17-18-15-8-4-5-9-16(15)23-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJZPUKXXPGRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.